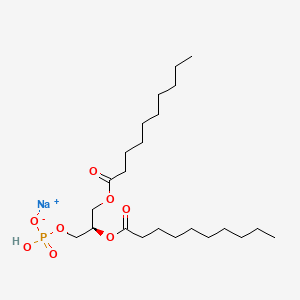

1,2-Didecanoyl-sn-glycero-3-phosphate

Vue d'ensemble

Description

1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a key role in the metabolism and transport of lipids in biological systems. It is an important component of biological membranes and is found in high concentrations in the outer leaflet of the plasma membrane and in many intracellular membranes. It is a type of phosphatidic acid, which is a minor constituent of biological membranes and is a simplest glycerophospholipid .

Molecular Structure Analysis

1,2-Didecanoyl-sn-glycero-3-phosphate is a kind of phosphatidic acid, which has a glycerol backbone with phosphate present at the C-3 position . It is a minor constituent of biological membranes and is a simplest glycerophospholipid .

Chemical Reactions Analysis

1,2-Didecanoyl-sn-glycero-3-phosphate is a reactant in various chemical reactions. The feature employs a Neural Network model to accurately predict essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score.

Physical And Chemical Properties Analysis

The molecular weight of 1,2-Didecanoyl-sn-glycero-3-phosphate is 502.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 24 .

Applications De Recherche Scientifique

1,2-Didecanoyl-sn-glycero-3-phosphate: Scientific Research Applications

Liposome Construction for Drug Delivery Systems: 1,2-Didecanoyl-sn-glycero-3-phosphate is used in the creation of liposomes to simulate biological phospholipid membranes. These liposomes are essential components of vesicles with concentric phospholipid bilayer membranes and are utilized in constructing drug delivery systems, particularly in anti-cancer and anti-infection fields .

Modeling Saturated Phospholipids in Theoretical Studies: This compound serves as a model for saturated phospholipids when introduced into single-chain mean field theory. It helps estimate the free energy of compressed or stretched bilayers in stacks or multilayers, providing reasonable predictions of free energy values .

Synthesis of Fluorescent Phospholipid Derivatives: As an aminophospholipid found in both eukaryotic and prokaryotic cells, 1,2-Didecanoyl-sn-glycero-3-phosphate has been employed in synthesizing fluorescent phospholipid derivatives like NBD-didecanoylphosphatidylethanolamine (NBD-diC10PE), which are useful in various bioimaging applications .

Study of Solvation Dynamics: Researchers use compounds like 1,2-Didecanoyl-sn-glycero-3-phosphate for studying solvation dynamics within lipid vesicles through techniques such as picosecond spectroscopy under a confocal microscope .

Enhancement of Nasal Drug Absorption: Derivatives of 1,2-Didecanoyl-sn-glycero-3-phosphate, such as didecanoylphosphatidylcholine (DDPC), have been shown to improve the nasal absorption of drugs like human growth hormone in animal models by affecting the uptake and metabolism of phosphatidylcholine in the nasal mucosa .

Mécanisme D'action

Target of Action

1,2-Didecanoyl-sn-glycero-3-phosphate primarily targets the lipid bilayer of cells . It is a component of the lipid bilayer and plays a crucial role in maintaining the structural integrity of cells .

Mode of Action

This compound interacts with its target by integrating into the lipid bilayer. It can form stable bilayers and vesicles, which are essential for various cellular processes . It may also be used to activate protein kinase C (PKC), a key enzyme involved in signal transduction and regulation of various cellular activities .

Biochemical Pathways

It is known to play a role in the formation of bicelle membranes, which are oriented by magnetic fields . These bicelle membranes are used for hydrophobic peptide studies .

Pharmacokinetics

It has been used as an absorption enhancer to improve the nasal absorption of human growth hormone in rabbits .

Result of Action

The molecular and cellular effects of 1,2-Didecanoyl-sn-glycero-3-phosphate’s action are largely dependent on its role in the lipid bilayer. By forming stable bilayers and vesicles, it helps maintain cell structure and function . Its potential activation of PKC could also lead to various cellular responses .

Action Environment

The action, efficacy, and stability of 1,2-Didecanoyl-sn-glycero-3-phosphate can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms could be affected by temperature and pH . More research is needed to fully understand how environmental factors influence its action.

Propriétés

IUPAC Name |

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWEENUNNUSBE-ZMBIFBSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677130 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Didecanoyl-sn-glycero-3-phosphate | |

CAS RN |

321883-64-1 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

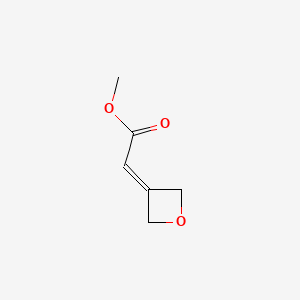

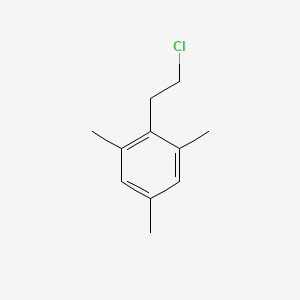

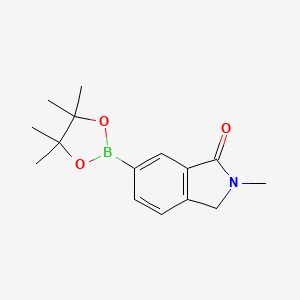

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the inclusion of 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) in the etoposide nanoemulsion formulation contribute to increased oral bioavailability?

A1: The study demonstrates that 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) forms an ionic complex with the cationic N α-deoxycholyl-l-lysyl-methylester. This complex, when incorporated into the etoposide-loaded nanoemulsion (ELNE), significantly improves the drug's permeability across artificial membranes and Caco-2/HT29-MTX-E12 cell monolayers, a model for intestinal absorption []. This enhanced permeability is attributed to several factors, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)

![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)

![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)

![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)